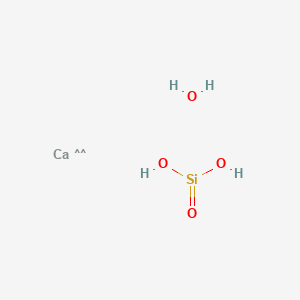
Imidazole-2-thiol, 1-butyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Imidazole-2-thiol, 1-butyl- is a chemical compound that belongs to the imidazole family. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of imidazole-2-thiol, 1-butyl- is not fully understood. However, it is believed to act as a potent antioxidant by scavenging free radicals and reactive oxygen species. It has also been shown to inhibit the growth of various microorganisms by disrupting their cell membrane and inhibiting their metabolic pathways.
Effets Biochimiques Et Physiologiques
Imidazole-2-thiol, 1-butyl- has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, tyrosinase, and xanthine oxidase. It has also been shown to exhibit anti-inflammatory and analgesic properties. Additionally, it has been shown to modulate the immune system by stimulating the production of cytokines and enhancing the activity of natural killer cells.
Avantages Et Limitations Des Expériences En Laboratoire
Imidazole-2-thiol, 1-butyl- has several advantages for lab experiments. It is readily available, relatively inexpensive, and exhibits potent antioxidant and antimicrobial properties. However, it has some limitations such as its low solubility in water, which can limit its applications in aqueous solutions. Additionally, its potential toxicity and side effects should be taken into consideration when using it in lab experiments.
Orientations Futures
Imidazole-2-thiol, 1-butyl- has several potential applications in various fields. Some of the future directions for research include the development of new synthetic methods for imidazole-2-thiol, 1-butyl-, the investigation of its potential applications in drug discovery, and the exploration of its potential applications in nanotechnology. Additionally, further studies are needed to fully understand its mechanism of action and potential toxicity in vivo.
Conclusion:
In conclusion, imidazole-2-thiol, 1-butyl- is a unique chemical compound that has several potential applications in various fields. Its potent antioxidant and antimicrobial properties, as well as its ability to modulate the immune system, make it a promising candidate for further research. However, its potential toxicity and limitations should be taken into consideration when using it in lab experiments. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
The synthesis of imidazole-2-thiol, 1-butyl- is a complex process that involves several steps. The most common method involves the reaction of 1-butylamine with carbon disulfide to form 1-butylammonium dithiocarbamate. This intermediate is then reacted with imidazole to form imidazole-2-thiol, 1-butyl-. The reaction can be catalyzed by various agents such as sodium hydroxide, potassium hydroxide, or triethylamine.
Applications De Recherche Scientifique
Imidazole-2-thiol, 1-butyl- has been extensively used in scientific research due to its potential applications in various fields. It is commonly used as a ligand in coordination chemistry and has been shown to exhibit potent antioxidant and antimicrobial properties. It has also been used as a chelating agent for heavy metal ions and as a reagent for the determination of trace amounts of metals in various samples.
Propriétés
Numéro CAS |
10583-85-4 |
|---|---|
Nom du produit |
Imidazole-2-thiol, 1-butyl- |
Formule moléculaire |
C7H12N2S |
Poids moléculaire |
156.25 g/mol |
Nom IUPAC |
3-butyl-1H-imidazole-2-thione |
InChI |
InChI=1S/C7H12N2S/c1-2-3-5-9-6-4-8-7(9)10/h4,6H,2-3,5H2,1H3,(H,8,10) |
Clé InChI |
DILFYXKJRPQYRA-UHFFFAOYSA-N |
SMILES isomérique |
CCCCN1C=CN=C1S |
SMILES |
CCCCN1C=CNC1=S |
SMILES canonique |
CCCCN1C=CNC1=S |
Autres numéros CAS |
10583-85-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



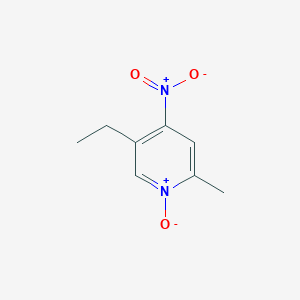
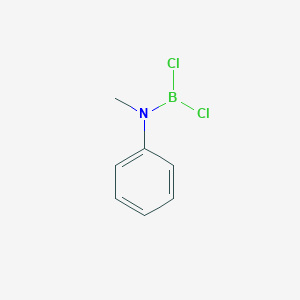
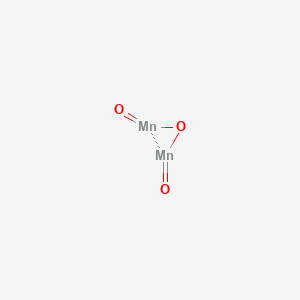
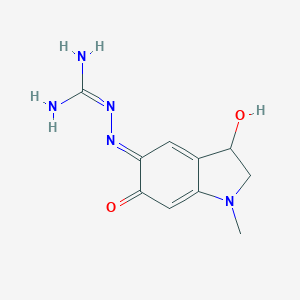
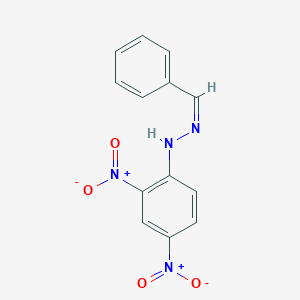
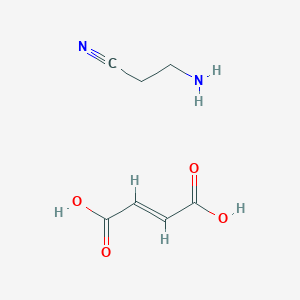
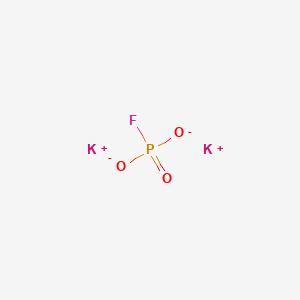
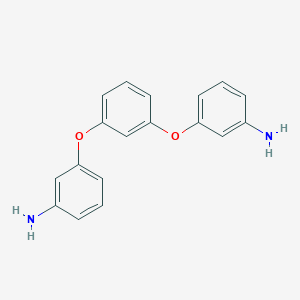
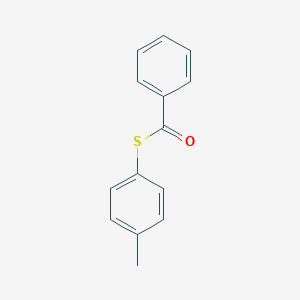
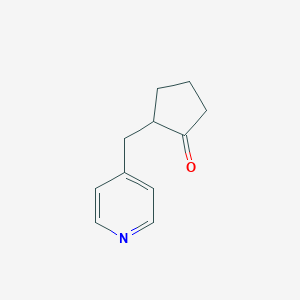
![1,6-Dimethyl-1H-benzo[d]imidazole](/img/structure/B75834.png)
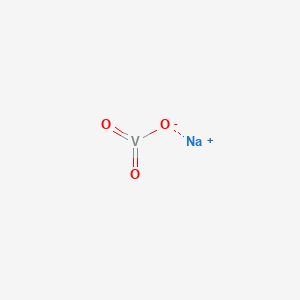
![3-[4-Methoxy-3-[3-(4-methoxyphenyl)propanoyl]phenyl]propanoic acid](/img/structure/B75843.png)
